N-(1-cyanocyclopentyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(1-Cyanocyclopentyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopentyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced by reacting the thiadiazole derivative with an appropriate amine, such as 2,3-dimethylphenylamine.
Attachment of the Cyanocyclopentyl Group: The cyanocyclopentyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclopentyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring or the acetamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted thiadiazole and acetamide derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Agriculture: Thiadiazole derivatives are known for their pesticidal and herbicidal activities, and this compound could be explored for similar applications.
Material Science: The compound’s unique structure may make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopentyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The thiadiazole ring and the acetamide moiety may play crucial roles in binding to the target molecules and exerting the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyanocyclopentyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide: can be compared with other thiadiazole derivatives such as:
Uniqueness
The uniqueness of N-(1-Cyanocyclopentyl)-2-((5-((2,3-dimethylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives. The presence of the cyanocyclopentyl group and the acetamide moiety may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C18H21N5OS2 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H21N5OS2/c1-12-6-5-7-14(13(12)2)20-16-22-23-17(26-16)25-10-15(24)21-18(11-19)8-3-4-9-18/h5-7H,3-4,8-10H2,1-2H3,(H,20,22)(H,21,24) |
InChI Key |
DCNSMHZKIWAJEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NN=C(S2)SCC(=O)NC3(CCCC3)C#N)C |
Origin of Product |
United States |
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